molecular formula C10H14O3 B14823811 4-Isopropoxy-2-methoxyphenol

4-Isopropoxy-2-methoxyphenol

Cat. No.: B14823811
M. Wt: 182.22 g/mol
InChI Key: KFCRBKQLZGHDOW-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methoxyphenol: is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by isopropoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropoxy-2-methoxyphenol typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. One such method includes the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst are employed.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .

Comparison with Similar Compounds

    4-Methoxyphenol:

    2-Methoxyphenol:

Uniqueness: 4-Isopropoxy-2-methoxyphenol is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-4-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O3/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3

InChI Key

KFCRBKQLZGHDOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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